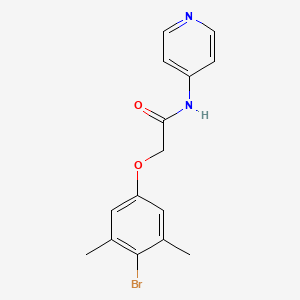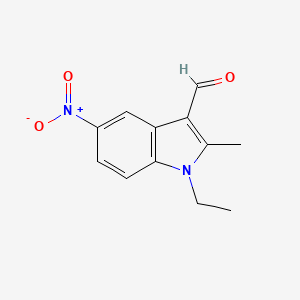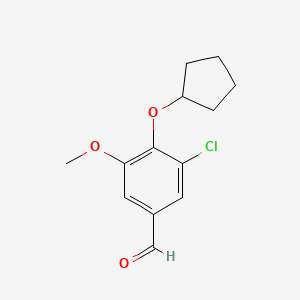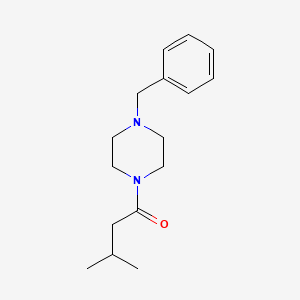
1-benzyl-4-(3-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(3-methylbutanoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant effects, but it has also been studied for its potential therapeutic applications.
Mécanisme D'action
1-benzyl-4-(3-methylbutanoyl)piperazine acts as a dopamine and serotonin releasing agent, meaning that it increases the levels of these neurotransmitters in the brain. 1-benzyl-4-(3-methylbutanoyl)piperazine also acts as a non-selective monoamine reuptake inhibitor, preventing the reuptake of dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-benzyl-4-(3-methylbutanoyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also increases wakefulness, alertness, and energy levels. 1-benzyl-4-(3-methylbutanoyl)piperazine has been shown to have anxiolytic and antidepressant effects, as well as cognitive enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-(3-methylbutanoyl)piperazine has advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of dopamine and serotonin release on brain function. However, one limitation is that 1-benzyl-4-(3-methylbutanoyl)piperazine has been shown to have neurotoxic effects, which can make it difficult to use in long-term studies.
Orientations Futures
There are several potential future directions for 1-benzyl-4-(3-methylbutanoyl)piperazine research. One direction is to study its potential use as a treatment for Parkinson's disease. Another direction is to study its potential use as a cognitive enhancer. Additionally, further research is needed to fully understand the neurotoxic effects of 1-benzyl-4-(3-methylbutanoyl)piperazine and how they can be mitigated.
Méthodes De Synthèse
1-benzyl-4-(3-methylbutanoyl)piperazine can be synthesized through a multi-step process involving the reaction between piperazine and benzyl chloride, followed by the reaction between the resulting benzylpiperazine and 3-methylbutanoyl chloride. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
1-benzyl-4-(3-methylbutanoyl)piperazine has been studied for its potential therapeutic applications, such as its use as an antidepressant, anxiolytic, and cognitive enhancer. 1-benzyl-4-(3-methylbutanoyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-14(2)12-16(19)18-10-8-17(9-11-18)13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSWTGIOLHZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5934310 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

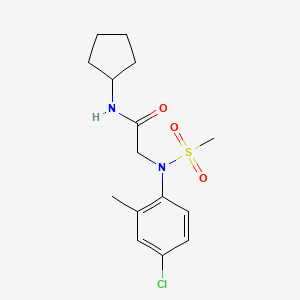
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
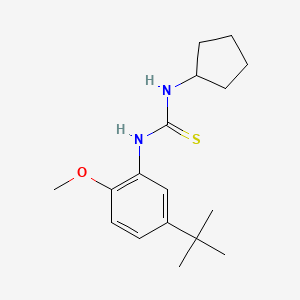
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
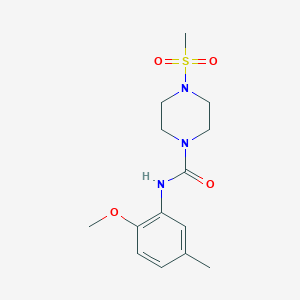
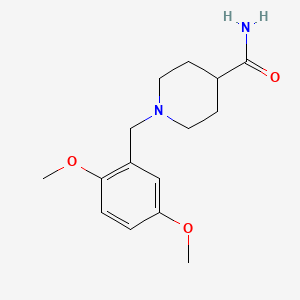
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)

